N-phenyl-N'-(3-propoxyphenyl)urea
Description
N-Phenyl-N'-(3-propoxyphenyl)urea is a diarylurea derivative characterized by a central urea linker bridging a phenyl group and a 3-propoxyphenyl moiety.
Properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
1-phenyl-3-(3-propoxyphenyl)urea |
InChI |
InChI=1S/C16H18N2O2/c1-2-11-20-15-10-6-9-14(12-15)18-16(19)17-13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H2,17,18,19) |
InChI Key |
VDLMAJBCZDPUSW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CCCOC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Anticancer Activity: Tubulin-Targeting Derivatives
Key Compounds :
- N-Phenyl-N'-(2-chloroethyl)urea (): Activity: Inhibits β-tubulin polymerization by binding to the colchicine site, arresting the cell cycle at G2/M phase. Exhibits IC₅₀ values in the micromolar range against human tumor cell lines. Enhanced lipophilicity could improve membrane permeability.
- Combretastatin A-4 (CA-4) Analogs (): Activity: Nanomolar antiproliferative activity via tubulin inhibition. Comparison: Unlike CA-4’s rigid stilbene structure, diarylureas like N-phenyl-N'-(3-propoxyphenyl)urea offer conformational flexibility, which may affect binding kinetics but enable broader SAR exploration.
Table 1: Anticancer Activity of Urea Derivatives
| Compound | Substituents | Target | IC₅₀ (Cell Lines) | Key Mechanism |
|---|---|---|---|---|
| N-Phenyl-N'-(2-chloroethyl)urea | 2-Chloroethyl | β-tubulin | ~1–10 µM (MCF-7) | Covalent binding to Cys241 |
| CA-4 | 3,4,5-Trimethoxyphenyl | β-tubulin | 1–10 nM (MDA-MB-231) | Noncovalent binding |
| Target Compound | 3-Propoxyphenyl | Hypothesized: β-tubulin | Predicted: Submicromolar | Noncovalent interaction |
Cytokinin-Like Activity and Plant Growth Regulation
Key Compounds :
- N-Phenyl-N'-(4-pyridyl)urea ():
- Activity : High cytokinin-like activity in radish cotyledon assays (10 µM), comparable to kinetin.
- Thidiazuron (TDZ) ():
- Activity : Promotes adventitious root formation and shoot regeneration in plant tissue cultures.
Comparison: The 3-propoxyphenyl group’s ether oxygen may mimic the hydrogen-bonding capacity of TDZ’s thiadiazole ring. However, increased steric bulk could reduce affinity for cytokinin receptors. notes that electron-withdrawing groups (e.g., nitro) enhance cytokinin activity, suggesting the propoxy group’s electron-donating nature might lower efficacy compared to nitrophenyl derivatives.
Table 2: Cytokinin Activity of Urea Derivatives
| Compound | Substituents | Bioassay Model | Activity (vs. Kinetin) |
|---|---|---|---|
| N-Phenyl-N'-(4-pyridyl)urea | 4-Pyridyl | Radish cotyledon | 80–90% |
| N-Phenyl-N'-(3-nitrophenyl)urea | 3-Nitrophenyl | Radish cotyledon | 95% (optimal) |
| Target Compound | 3-Propoxyphenyl | Predicted | ~50–70% |
Enzyme Inhibition: Cytokinin Oxidase/Dehydrogenase (CKX)
Key Compound : CPPU (N-Phenyl-N'-(2-chloro-4-pyridyl)urea) ():
- Activity : Binds to the FAD cofactor in ZmCKX1 (PDB: 2QKN) with an intermolecular interaction energy (Eᵢ) of −8.49 kcal/mol. Forms hydrogen bonds with Asp169 and Glu381.
- Comparison : The 3-propoxy group’s bulkiness may hinder stacking with FAD’s isoalloxazine ring, reducing inhibitory potency. Docking simulations () suggest that planar aromatic groups (e.g., pyridyl) are optimal for CKX inhibition.
Anticonvulsant Activity
Key Compound : N-(2,6-Disubstituted-phenyl)-N'-(4-pyridinyl)urea ():
- Activity : Optimal anticonvulsant profile in rodent models, attributed to balanced lipophilicity and hydrogen-bonding capacity.
- Comparison : The 3-propoxy group’s ether oxygen could enhance blood-brain barrier penetration but may introduce metabolic instability due to oxidative degradation.
Structural-Activity Relationships (SAR) Insights
Substituent Position : Meta-substitution (e.g., 3-nitrophenyl in ) often enhances bioactivity compared to ortho/para positions, likely due to reduced steric hindrance.
Electron Effects : Electron-withdrawing groups (e.g., nitro, chloro) improve cytokinin and anticancer activities by modulating charge distribution and binding affinity.
Lipophilicity : Bulky groups like 3-propoxy may enhance tissue penetration but reduce target specificity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
